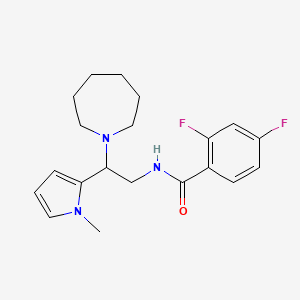

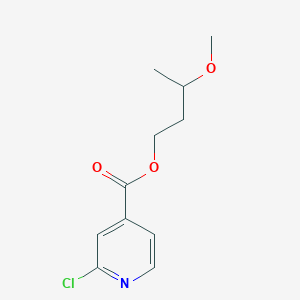

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as IQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. IQA belongs to a class of compounds called kinase inhibitors, which have been shown to have a wide range of biological activities.

Applications De Recherche Scientifique

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, closely related to the chemical structure of interest, have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds demonstrated highly potent antitubercular activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values in the submicromolar range. They exhibited no apparent toxicity to mammalian cells and showed intracellular activities comparable to those of isoniazid and rifampin in a macrophage model of Mtb infection. A synergistic effect with rifampin was also noted, indicating their potential as novel alternative therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Chemical Synthesis Advances

In another study, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This one-pot synthesis at room temperature yielded quantitative results, showcasing the versatility and efficiency of this method in creating quinoline-attached acetamide derivatives (Taran et al., 2014).

Structural and Fluorescence Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , revealed their potential in forming gels and crystalline solids with mineral acids. These compounds showed varying fluorescence emissions based on their protonation states and interactions with other molecules, suggesting their application in material science and fluorescence studies (Karmakar et al., 2007).

Antimicrobial Activities

A series of pyridine, quinoline, and coumarin derivatives attached to pyridinecarboxamide groups, which are chemically akin to the compound of interest, were synthesized and evaluated for their antimicrobial properties. These novel synthesized compounds exhibited a wide range of antibacterial activities, indicating their potential as antimicrobial agents (Nabila et al., 2017).

Propriétés

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGTRRRUVZBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2912870.png)

![2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2912871.png)

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)